Superior Catalytic Activity and Selectivity in Decalin Ring Opening: Nitrate vs. Chloride vs. Ammine-Chloride
In a 2025 head-to-head comparison of 1% Rh/γ-Al₂O₃ catalysts prepared from different precursors, the catalyst derived from rhodium(III) nitrate exhibited both the highest activity and the highest selectivity for partial ring opening (a desirable pathway for fuel upgrading). Activity decreased in the order NO₃⁻ > Cl⁻ > [Rh(NH₃)₅Cl]Cl₂, inversely correlating with rhodium particle size [1].
| Evidence Dimension | Catalytic selectivity for partial ring opening |
|---|---|
| Target Compound Data | Selectivity ~74% at 67% total conversion |
| Comparator Or Baseline | Rhodium chloride precursor; Selectivity not explicitly quantified in abstract but activity order places Cl⁻ second behind NO₃⁻ |
| Quantified Difference | Nitrate-derived catalyst showed highest activity and selectivity; activity order: NO₃⁻ > Cl⁻ > [Rh(NH₃)₅Cl]Cl₂ |
| Conditions | Decalin ring opening reaction under high pressures; 1% Rh/γ-Al₂O₃ catalysts; particle size by CO chemisorption: 1.5 nm (nitrate) vs. 2.2 nm (chloride) vs. 17.2 nm (ammine-chloride) |
Why This Matters
Higher selectivity for partial ring opening translates to improved yield of valuable C10 alkylcyclohexanes in fuel upgrading processes, providing a quantifiable performance advantage for nitrate-derived catalysts.
- [1] Influence of the Rh nanoparticle size and Rh precursor nature on decalin ring opening over Rh/Al2O3 catalysts. Catalysis Letters. 2025;155:98. View Source
